molecular formula C12H12N2O2 B12996253 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid

Cat. No.: B12996253
M. Wt: 216.24 g/mol
InChI Key: SHHGKAXBATYOKA-UHFFFAOYSA-N
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Description

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a p-tolyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the p-tolyl group and the acetic acid moiety. One common method involves the reaction of p-tolylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The p-tolyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylacetic acid: Similar in structure but lacks the pyrazole ring.

    2-(p-Tolyl)acetic acid: Similar but does not contain the pyrazole moiety.

    3,4-Dimethylphenylacetic acid: Contains additional methyl groups on the aromatic ring.

Uniqueness

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetic acid is unique due to the presence of both the pyrazole ring and the p-tolyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetic acid

InChI

InChI=1S/C12H12N2O2/c1-8-2-4-9(5-3-8)11-6-10(13-14-11)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)

InChI Key

SHHGKAXBATYOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O

Origin of Product

United States

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